4-Bromo-2-methylbut-2-enoic acid ethyl ester 4-Bromo-2-methylbut-2-enoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 55514-49-3
VCID: VC18493178
InChI: InChI=1S/C7H11BrO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5H2,1-2H3/b6-4+
SMILES:
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol

4-Bromo-2-methylbut-2-enoic acid ethyl ester

CAS No.: 55514-49-3

Cat. No.: VC18493178

Molecular Formula: C7H11BrO2

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methylbut-2-enoic acid ethyl ester - 55514-49-3

Specification

CAS No. 55514-49-3
Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
IUPAC Name ethyl (E)-4-bromo-2-methylbut-2-enoate
Standard InChI InChI=1S/C7H11BrO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5H2,1-2H3/b6-4+
Standard InChI Key VKFMOZPLJUSLLU-GQCTYLIASA-N
Isomeric SMILES CCOC(=O)/C(=C/CBr)/C
Canonical SMILES CCOC(=O)C(=CCBr)C

Introduction

Structural Characteristics

4-Bromo-2-methylbut-2-enoic acid ethyl ester features a conjugated enoate system with a bromine substituent at the 4-position and a methyl group at the 2-position. The ester group (COOEt-\text{COOEt}) enhances solubility in organic solvents, while the bromine atom facilitates electrophilic and radical reactions. Key structural parameters include:

PropertyValueSource
Density1.343 g/cm³
Boiling Point221.8°C at 760 mmHg
Flash Point87.9°C
Refractive Index1.481
Exact Mass205.994 g/mol

The planar geometry of the α,β-unsaturated ester allows resonance stabilization, making the compound susceptible to Michael additions and Diels-Alder reactions. Nuclear magnetic resonance (NMR) studies confirm the E-configuration of the double bond in the predominant isomer, with deshielding effects observed for the methylene protons adjacent to the bromine atom .

Synthesis Methods

Bromination of Isoprene Epoxide

A common synthesis route involves the bromination of isoprene epoxide (3,4-epoxy-3-methyl-1-butene) using cupric bromide (CuBr2\text{CuBr}_2) and lithium carbonate (Li2CO3\text{Li}_2\text{CO}_3) in chloroform or chloroform-ethyl acetate mixtures at 80–90°C. The reaction proceeds via electrophilic addition, yielding the target compound with >90% purity.

Isoprene Epoxide+CuBr2Li2CO3,Δ4-Bromo-2-methylbut-2-enoic Acid Ethyl Ester\text{Isoprene Epoxide} + \text{CuBr}_2 \xrightarrow{\text{Li}_2\text{CO}_3, \Delta} \text{4-Bromo-2-methylbut-2-enoic Acid Ethyl Ester}

Radical Bromination with N-Bromosuccinimide

An alternative method employs N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride under reflux. This approach selectively brominates the allylic position, avoiding over-bromination:

2-Methylbut-2-enoic Acid Ethyl Ester+NBSAIBN,CCl4Product\text{2-Methylbut-2-enoic Acid Ethyl Ester} + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}_4} \text{Product}

Comparative studies indicate that the NBS method offers better regioselectivity but requires rigorous temperature control to prevent polymerization .

Chemical Reactions and Reactivity

Wittig Reactions

The compound participates in stereospecific Wittig reactions with aldehydes to form α,β-unsaturated esters. For example, treatment with β-cyclocitral in the presence of phosphonate esters yields methyl E-β-ionylideneacetate, a carotenoid precursor :

4-Bromo-2-methylbut-2-enoic Acid Ethyl Ester+RCHOPhosphonateCarotenoid Intermediate\text{4-Bromo-2-methylbut-2-enoic Acid Ethyl Ester} + \text{RCHO} \xrightarrow{\text{Phosphonate}} \text{Carotenoid Intermediate}

NMR analyses reveal that the E-isomer predominates due to steric hindrance between the methyl and ester groups in the Z-configuration .

Hydrolysis and Esterification

The ethyl ester undergoes hydrolysis under basic conditions to form 4-bromo-2-methylbut-2-enoic acid, which can be re-esterified with alternative alcohols to produce derivatives for polymer applications .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s bromine atom serves as a leaving group in nucleophilic substitutions, enabling the synthesis of β-lactam antibiotics and kinase inhibitors . For instance, it is a key intermediate in the production of tamoxifen analogs for breast cancer therapy .

Agrochemical Development

In agrochemistry, the ester is utilized to synthesize herbicides and fungicides. Its reactivity with thioureas yields thioether derivatives with enhanced bioactivity against Phytophthora infestans.

Polymer Chemistry

The conjugated diene structure facilitates copolymerization with styrene and acrylates, producing UV-resistant materials for coatings and adhesives.

Carotenoid Synthesis

As demonstrated in Wittig reactions, the compound contributes to the stereoselective synthesis of β-carotene and lycopene, critical antioxidants in food and cosmetic industries .

Physical and Chemical Properties

The compound’s physicochemical profile underpins its industrial utility:

  • Solubility: Miscible with chloroform, ethyl acetate, and dichloromethane; insoluble in water .

  • Stability: Degrades under UV light, necessitating storage in amber vials at 2–8°C.

  • Spectroscopic Data:

    • IR: νC=O\nu_{\text{C=O}} 1720 cm⁻¹, νC-Br\nu_{\text{C-Br}} 560 cm⁻¹ .

    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 1.95 (s, 3H, -CH₃), 4.25 (q, 2H, -OCH₂), 5.75 (s, 1H, -CHBr) .

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